molecular formula C24H42O19 B1165506 3-Fucosylated Blood group A tetraose

3-Fucosylated Blood group A tetraose

Cat. No.: B1165506
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fucosylated Blood Group A Tetraose is a complex oligosaccharide of significant interest in glycobiology research due to its role as a specific ligand for human galectins and its presence in host-pathogen interaction studies. This compound, with the structure GalNAcα1-3(Fucα1-2)Galβ1-4Glc, represents a blood group A antigen variant that incorporates an α1,2-linked fucose residue . Recent research has identified this specific tetraose as a high-affinity ligand for human galectin-4 (Gal-4), a tandem-repeat-type galectin involved in immunoregulation . Binding to Gal-4 can specifically inhibit interleukin-6 secretion in human peripheral blood mononuclear cells, positioning this glycan as a critical molecule for studying the development and control of inflammatory responses . Beyond immunology, this fucosylated tetraose serves as a vital tool for investigating microbial adhesion and pathogenesis. Fucosylated glycans, including blood group antigens, function as receptors for various pathogens, such as noroviruses and Vibrio cholerae . Studying the interaction between this oligosaccharide and bacterial lectins or viral capsid proteins provides mechanistic insights into infection processes and supports the development of anti-adhesive therapeutic strategies . In the field of chemical biology and analytical biochemistry, this compound is an invaluable standard for method development. It is used in techniques like capillary electrophoresis and liquid chromatography for the identification and quantification of complex glycan structures, leveraging its defined structure to improve analytical accuracy and reproducibility .

Properties

Molecular Formula

C24H42O19

Synonyms

GalNAcα1-3(Fucα1-2)Galβ1-4(Fucα1-3)Glc

Origin of Product

United States

Scientific Research Applications

Biological Significance

3-Fucosylated oligosaccharides, including BGA6, are crucial in cell-cell interactions, immune responses, and pathogen recognition. The presence of fucose in these structures enhances their biological activity and specificity. For instance, BGA6 has been identified as a high-affinity ligand for galectin-4, which is involved in modulating inflammatory responses through the inhibition of interleukin-6 secretion in human peripheral blood mononuclear cells .

Therapeutic Applications

  • Cancer Research : Studies have shown that fucosylated oligosaccharides can serve as biomarkers for various cancers. The expression levels of fucose-containing glycans are often altered in cancerous tissues, providing potential diagnostic tools. In pancreatic cancer, specific fucosylated structures have been linked to disease progression and may enhance detection methods .
  • Immunology : The interaction between BGA6 and galectin-4 suggests potential therapeutic avenues for treating autoimmune disorders and chronic inflammation. By targeting these interactions, researchers hope to develop treatments that can modulate immune responses more effectively .
  • Transfusion Medicine : Research into the enzymatic conversion of blood types has highlighted the potential for using fucosidases to alter blood group antigens. For example, enzymes derived from bacteria can convert universal O type blood into rare Bombay type blood by hydrolyzing specific fucose linkages . This could improve transfusion compatibility for patients with rare blood types.

Case Study 1: Modulation of Inflammatory Responses

A study investigated the effects of BGA6 on interleukin-6 secretion in human immune cells. The results indicated that BGA6 acts as a dose-dependent inhibitor of IL-6 production when interacting with galectin-4, suggesting its potential use in therapies aimed at reducing inflammation in autoimmune diseases .

Case Study 2: Fucosylation in Cancer Biomarkers

Research focused on the glycan profiles of pancreatic cancer patients revealed that alterations in fucosylation patterns could serve as biomarkers for disease detection and prognosis. Specifically, elevated levels of 3-fucosylated structures were associated with certain tumor characteristics, indicating their potential utility in clinical diagnostics .

Data Table: Applications of 3-Fucosylated Blood Group A Tetraose

Application AreaDescriptionRelevant Findings
Cancer DiagnosticsUse as biomarkers for pancreatic cancer and other malignanciesAltered fucosylation patterns correlate with tumor progression
ImmunotherapyModulation of immune responses via galectin interactionsInhibition of IL-6 secretion by BGA6
Transfusion MedicineEnzymatic conversion of blood typesPotential to convert O type to Bombay type blood

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Blood Group-Related Tetraoses

Compound Core Structure Fucosylation Position Blood Group Specificity Key References
3-Fucosylated Blood Group A Tetraose GalNAcα1-3(Fucα1-2)Galβ1-4Glc (Type V) or GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAc (Type 1) α1,3 (or α1,2) A
3-Fucosylated Blood Group B Tetraose Galα1-3(Fucα1-2)Galβ1-4Glc α1,3 B
Blood Group H Antigen Tetraose Fucα1-2Galβ1-4GlcNAcβ1-3Gal α1,2 O/H
Blood Group A Antigen Tetraose Type 1 GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAc α1,2 A

Key Observations :

  • Fucosylation Position : The α1,3-fucosylation in this compound distinguishes it from α1,2-fucosylated H antigen tetraoses, altering antibody recognition and microbial adhesion properties .
  • Backbone Variability : Type V (Galβ1-4Glc) and Type 1 (Galβ1-3GlcNAc) isoforms differ in terminal linkages, impacting receptor binding and solubility .
Functional and Biochemical Comparison

Key Findings :

  • Enzyme Specificity : this compound is less efficiently cleaved by α1,2-fucosidases compared to 2'-fucosyllactose, highlighting the role of fucose linkage in substrate specificity .
  • Microbial Interactions: Bifidobacterium longum subsp. infantis preferentially consumes non-fucosylated tetraoses early in fermentation, while fucosylated variants like Blood Group A tetraose are processed later, suggesting metabolic hierarchy .
NMR and Spectroscopic Differentiation

Table 3: NMR Chemical Shifts for Structural Identification

Compound Key NMR Signals (ppm) Diagnostic Peaks References
This compound 5.3 (tetraose anomeric proton), 4.1 (fucose H-1) 2.0 (N-acetyl), 4.6 (GlcNAc β-linkage)
Blood Group H Antigen Tetraose 5.4 (H antigen anomeric), 4.4 (Galβ1-4GlcNAc) 2.2 (acetyl amines), 3.4 (succinyl groups)
Sialyl Lewis X 5.1 (sialic acid), 4.3 (Galβ1-4GlcNAc) 1.3 (LeX fucose)

Structural Insights :

  • The anomeric proton at 5.3 ppm in this compound distinguishes it from sialylated glycans (e.g., sialyl Lewis X at 5.1 ppm) .
  • Acetyl and fucosyl signals (2.0–4.6 ppm) aid in differentiating blood group A and B tetraoses .

Q & A

Q. How can emerging techniques like CRISPR-Cas9 editing clarify the biosynthetic pathways of this compound?

  • Methodological Answer : Knock out fucosyltransferase genes (e.g., FUT3) in cell lines and profile glycan changes via LC-MS/MS. Complement with isotopic tracing (e.g., ¹³C-glucose) to map metabolic flux. Compare results with in vitro enzymatic assays to validate pathway nodes .

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